molecular formula C48H72N10O19 B12386376 Keap1-Nrf2 probe

Keap1-Nrf2 probe

Cat. No.: B12386376
M. Wt: 1093.1 g/mol
InChI Key: UULDEJYFSBSBCA-PRDVVYQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Keap1-Nrf2 probe is a compound used to study the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial in regulating the cellular response to oxidative stress. The Keap1-Nrf2 pathway plays a significant role in protecting cells from damage caused by reactive oxygen species (ROS) and other electrophilic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Keap1-Nrf2 probes often involves the synthesis of peptides or small molecules that can bind to the Keap1 protein. One common method involves the use of fluorescence polarization (FP) displacement assays and time-resolved fluorescence resonance energy transfer (TR-FRET) to assess the binding affinities of Nrf2 peptide inhibitors . The synthetic routes typically include the following steps:

Industrial Production Methods

Industrial production methods for Keap1-Nrf2 probes are not well-documented, as these compounds are primarily used in research settings. large-scale peptide synthesis techniques and automated peptide synthesizers can be employed to produce these probes in larger quantities.

Chemical Reactions Analysis

Types of Reactions

The Keap1-Nrf2 probe primarily undergoes non-covalent interactions with the Keap1 protein. These interactions can be studied using various biochemical assays. The probe does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution.

Common Reagents and Conditions

Common reagents used in the preparation and analysis of Keap1-Nrf2 probes include:

Major Products Formed

The major product formed from the interaction of the this compound with the Keap1 protein is a stable complex that can be detected using fluorescence-based assays .

Scientific Research Applications

Mechanism of Action

The Keap1-Nrf2 probe functions by binding to the Keap1 protein, thereby preventing the degradation of Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation. When the probe binds to Keap1, it disrupts this interaction, allowing Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 activates the transcription of antioxidant-responsive genes, which help protect cells from oxidative damage .

Comparison with Similar Compounds

Biological Activity

The Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - NF-E2-related factor 2) signaling pathway is a critical component in cellular defense mechanisms against oxidative stress and electrophilic insults. This article delves into the biological activity of the Keap1-Nrf2 probe, detailing its mechanisms, applications, and implications in various diseases, particularly cancer.

Overview of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 system operates as a thiol-based sensor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and degradation. In response to oxidative stress, modifications occur in Keap1's cysteine residues, resulting in Nrf2 stabilization and subsequent nuclear translocation where it activates genes containing antioxidant response elements (ARE) .

Key Functions of Nrf2

  • Antioxidant Defense : Nrf2 regulates over 200 genes involved in antioxidant responses.
  • Cell Survival : It promotes cell survival and maintains redox homeostasis by inducing phase II detoxification enzymes .
  • Inflammation Regulation : Nrf2 interacts with various signaling pathways, including NF-κB, to modulate inflammatory responses .

The interaction between Keap1 and Nrf2 is crucial for the regulation of this pathway. The following steps outline the mechanism:

  • Binding : Under basal conditions, Nrf2 is bound by Keap1.
  • Degradation : This binding leads to Nrf2's ubiquitination and degradation via the proteasome.
  • Activation : Upon oxidative stress, reactive species modify Keap1's cysteine residues, causing a conformational change that releases Nrf2.
  • Nuclear Translocation : Freed Nrf2 translocates to the nucleus and binds to AREs in target gene promoters.

Biological Activity of the this compound

The this compound is a fluorescent peptide used to study the dynamics of this interaction. It serves as a valuable tool for assessing binding affinities of Nrf2 inhibitors through techniques such as fluorescence polarization (FP) assays .

Binding Affinity

  • The binding affinity of the FITC-labeled this compound is reported at Kd=22.3nMK_d=22.3\,\text{nM}, indicating a strong interaction that can be utilized in drug discovery .

Case Studies and Research Findings

Recent studies have highlighted the dual role of Nrf2 in cancer biology:

  • Cancer Promotion : While Nrf2 activation protects normal cells from oxidative damage, it can also enhance the survival of cancer cells under stress conditions. For instance, mutations in KEAP1 lead to hyperactivation of Nrf2 in certain cancers (e.g., lung cancer), promoting tumor growth .
  • Therapeutic Targeting : Inhibitors targeting the KEAP1-NRF2 interaction have been explored as potential therapeutics for neurodegenerative diseases and cancer therapies .

Table 1: Summary of Findings on Keap1-Nrf2 Interaction

StudyKey FindingsImplications
Characterization of KEAP1 as a redox sensorHighlights KEAP1’s role in regulating Nrf2 under oxidative stress
Identification of small-molecule inhibitorsPotential for developing new treatments targeting cancer
Role of Nrf2 in immune evasion in tumorsSuggests therapeutic strategies that combine Nrf2 inhibition with immunotherapy

Properties

Molecular Formula

C48H72N10O19

Molecular Weight

1093.1 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H72N10O19/c1-23(2)18-31(41(49)70)55-46(75)33(20-27-10-8-7-9-11-27)56-42(71)28(12-15-36(62)63)52-35(61)22-50-48(77)40(25(5)59)58-44(73)30(14-17-38(66)67)53-43(72)29(13-16-37(64)65)54-47(76)34(21-39(68)69)57-45(74)32(19-24(3)4)51-26(6)60/h7-11,23-25,28-34,40,59H,12-22H2,1-6H3,(H2,49,70)(H,50,77)(H,51,60)(H,52,61)(H,53,72)(H,54,76)(H,55,75)(H,56,71)(H,57,74)(H,58,73)(H,62,63)(H,64,65)(H,66,67)(H,68,69)/t25-,28+,29+,30+,31+,32+,33+,34+,40+/m1/s1

InChI Key

UULDEJYFSBSBCA-PRDVVYQQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

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